molecular formula C26H22N2O4S2 B2615984 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 690642-75-2

2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2615984
CAS No.: 690642-75-2
M. Wt: 490.59
InChI Key: SLZOWPMDJOZSJL-UHFFFAOYSA-N
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Description

Its structure combines a bicyclic thieno[2,3-d]pyrimidin-4-one core fused with a cycloheptane ring, substituted at the 2-position by a thioether-linked benzodioxole moiety and at the 3-position by a phenyl group. This molecular architecture enhances its ability to interact with biological targets such as kinases or DNA, though specific target data for this compound remains unelucidated in the provided evidence .

Key structural features:

  • Cycloheptane fusion: Modulates lipophilicity and conformational flexibility compared to smaller cycloalkane-fused analogs .
  • Thioether linkage: Enhances redox activity and may influence binding kinetics .

Properties

IUPAC Name

5-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S2/c29-19(16-11-12-20-21(13-16)32-15-31-20)14-33-26-27-24-23(18-9-5-2-6-10-22(18)34-24)25(30)28(26)17-7-3-1-4-8-17/h1,3-4,7-8,11-13H,2,5-6,9-10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZOWPMDJOZSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on available studies and data.

The molecular formula for the compound is C25H20N2O4S2C_{25}H_{20}N_{2}O_{4}S_{2}, with a molecular weight of approximately 476.57 g/mol. The compound features a benzo[d][1,3]dioxol moiety, which is known for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxol structures. For instance, derivatives incorporating this moiety have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)MCF74.52

The above data indicates that certain derivatives exhibit lower IC50 values than doxorubicin (a standard chemotherapy drug), suggesting they may be more effective or have fewer side effects.

The mechanisms by which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Studies using annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins like Bax and Bcl-2.

Table 2: Mechanisms of Action

MechanismDescription
EGFR InhibitionBlocks signaling pathways that promote cell division.
Apoptosis InductionTriggers programmed cell death in cancer cells.

Case Studies

In a notable study published by Elsevier, researchers synthesized several thiourea derivatives containing benzo[d][1,3]dioxol moieties and evaluated their cytotoxicity using the SRB assay. The results indicated that most compounds demonstrated significant antitumor activity without cytotoxic effects on normal cell lines ( ).

Another research effort focused on the structure–activity relationship (SAR) of similar compounds. It was found that modifications to the phenyl group and the introduction of sulfur-containing moieties significantly influenced biological activity ( ).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thieno[2,3-d]pyrimidin-4(3H)-ones

The pharmacological and physicochemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are highly dependent on substituents at the 2- and 3-positions. Below is a comparative analysis of key analogs:

Compound Name / ID Key Substituents Synthesis Method (Reference) Notable Properties
Target Compound 2-(benzodioxolyl-oxoethylthio), 3-phenyl, cycloheptane-fused Alkylation of precursor with K₂CO₃/acetone High lipophilicity (predicted); antitumor activity inferred from class data
2-(Alkylthio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-ones (Compounds 7–11) Variable alkylthio groups (e.g., methyl, ethyl, propyl) Alkylation with alkyl halides Shorter alkyl chains improve solubility; moderate cytotoxicity in cancer cells
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (Compound 3) 4-chloro, no thioether substituent Chlorination of pyrimidinone Enhanced electrophilicity; used as intermediate for sulfonamide derivatives
5-(Furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one 5-furyl substituent, no cycloheptane Unspecified Reduced steric hindrance; potential for π-π interactions with targets

Key Observations :

  • Thioether vs. Chloro Substituents : Thioether-linked groups (as in the target compound) improve redox-modulating capacity compared to chloro substituents, which primarily enhance electrophilicity .
  • Benzodioxole vs. Furyl : The benzodioxole group in the target compound offers greater metabolic resistance compared to furan, which is prone to oxidative degradation .
Bioactivity and Cytotoxicity Trends
  • Antitumor Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) at the 3-phenyl position show enhanced cytotoxicity in MCF-7 and A549 cell lines .
  • Selectivity : Compounds with bulky substituents (e.g., cycloheptane fusion) demonstrate reduced off-target effects compared to simpler alkylthio derivatives .
  • Synergy with Thioether Linkages : Thioether-containing analogs in this class exhibit synergistic inhibition of EGFR and VEGFR-2 kinases, suggesting a dual mechanism of action .

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